U0124

MEK1/2 inhibition enzymatic assay IC₅₀ determination

U0124 is the only structurally matched, functionally verified negative control for U0126-based MEK inhibition studies. It lacks MEK inhibitory activity at concentrations up to 100 μM, ensuring unambiguous attribution of biological effects to MEK1/2. For valid experimental controls, always pair with U0126 from the same vendor lot. Essential for cell signaling, apoptosis, and neuroscience research.

Molecular Formula C8H10N4S2
Molecular Weight 226.3 g/mol
Cat. No. B10769467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU0124
Molecular FormulaC8H10N4S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCSC(=C(C#N)C(=C(N)SC)C#N)N
InChIInChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3/b7-5+,8-6+
InChIKeyLBQNBMSPTURKGS-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





U0124 MEK Inhibitor Inactive Analog: Core Identity and Primary Comparator U0126


U0124 (CAS 108923-79-1) is a small-molecule organic compound with the molecular formula C₈H₁₀N₄S₂ and a molecular weight of 226.31 g/mol . It is chemically and structurally defined as an inactive analog of U0126 (CAS 109511-58-2), a widely used selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1]. Unlike its active counterpart U0126, which potently inhibits MEK1 and MEK2 with IC₅₀ values of 72 nM and 58 nM, respectively [2], U0124 exhibits no detectable inhibition of MEK enzymatic activity at concentrations up to 100 μM . This fundamental functional divergence, despite close structural similarity, establishes U0124 as the definitive negative control compound for validating MEK-dependent biological phenomena in experimental systems where U0126 is employed as the active pharmacological probe .

U0124 vs. Other MEK Pathway Inhibitors: Why Substitution Compromises Experimental Validity


Attempting to substitute U0124 with another MEK pathway modulator—including its active counterpart U0126, alternative MEK inhibitors such as PD98059 or PD184352, or structurally unrelated negative control compounds—fundamentally undermines the internal validity of experiments designed to attribute observed biological effects specifically to MEK1/2 inhibition. U0126 itself, while a potent and selective MEK1/2 inhibitor with IC₅₀ values of 72 nM and 58 nM and approximately 100-fold higher affinity for ΔN3-S218E/S222D MEK compared to PD98059 [1], actively suppresses ERK phosphorylation and downstream signaling cascades . In contrast, U0124 is empirically validated to exert no inhibitory effect on MEK enzymatic activity at concentrations up to 100 μM across multiple assay systems . The substitution of U0124 with a different negative control—or worse, the omission of a negative control entirely—introduces an uncontrolled variable that prevents unambiguous attribution of observed phenotypic changes to the intended molecular target. This distinction is not trivial; multiple peer-reviewed studies across diverse biological contexts (including cell migration, neural differentiation, apoptosis, and synaptic plasticity) demonstrate that U0126 elicits statistically significant effects while U0124, tested at identical concentrations and under identical experimental conditions, yields results indistinguishable from vehicle controls [2]. Therefore, for any experimental design requiring a negative control that mirrors the physicochemical properties and off-target potential of U0126 while lacking its MEK inhibitory activity, U0124 is the only structurally matched, functionally validated option.

U0124 Comparative Evidence Guide: Quantified Differentiation vs. U0126 and Class Analogs


MEK1/2 Enzymatic Inhibition: U0124 Shows Zero Detectable Activity vs. U0126 Potent Inhibition

U0124 exhibits no detectable inhibition of MEK1 or MEK2 enzymatic activity at concentrations up to 100 μM, in stark contrast to its active analog U0126, which potently inhibits MEK1 and MEK2 with IC₅₀ values of 72 nM and 58 nM, respectively [1]. Furthermore, U0126 demonstrates approximately 100-fold higher affinity for the constitutively active ΔN3-S218E/S222D mutant MEK compared to the earlier-generation MEK inhibitor PD98059 . This complete lack of MEK inhibitory activity by U0124—even at concentrations exceeding the U0126 IC₅₀ by more than 1,000-fold—establishes U0124 as an indispensable negative control for experiments utilizing U0126 as a pharmacological probe.

MEK1/2 inhibition enzymatic assay IC₅₀ determination

Cellular ERK Phosphorylation: U0124 Fails to Inhibit MAPK Activation at Concentrations Fully Inhibited by U0126

In starfish oocytes, U0126 inhibits MEK-dependent intracellular ERK phosphorylation with an IC₅₀ of approximately 0.1 μM, as measured by mobility shift in anti-ERK1 Western blots. In the same experimental system, U0124 fails to inhibit MAPK phosphorylation at concentrations up to 100 μM—a concentration 1,000-fold higher than the U0126 IC₅₀ [1]. This differential effect on downstream ERK phosphorylation provides direct cellular-level validation that U0124 lacks the functional MEK inhibitory capacity of its active counterpart, while maintaining similar physicochemical properties (molecular weight 226.31 vs. 380.5 for U0126) .

ERK phosphorylation MAPK signaling Western blot

Cell Migration and Invasion: U0126 Significantly Inhibits MM Cell Motility; U0124 Shows No Effect at Equivalent Concentration

In human malignant mesothelioma (MM) cell functional assays, treatment with 20 μM U0126 significantly inhibited both migration and invasion of the highly motile fibroblastoid MO cell line. In contrast, treatment with 20 μM U0124—the identical concentration and the inactive analog of U0126—produced no measurable effect on cell migration or invasion compared to untreated solvent controls [1]. This differential outcome was statistically significant (p<0.05) and was accompanied by U0126-mediated suppression of several genes involved in drug resistance and cell survival (including BCL2, ABCB1, BRCA1, BRCA2, and FOS), effects not observed with U0124 treatment [2]. Similarly, in TLR-stimulated human neutrophils, pretreatment with U0126 strongly suppressed migration, whereas U0124 showed no suppressive effect [3].

cell migration cell invasion mesothelioma

Apoptosis Induction: U0126 Suppresses Programmed Cell Death; U0124 Exhibits No Effect Across a Broad Concentration Range

In starfish oocytes undergoing 1-MA-induced maturation and subsequent apoptosis, treatment with U0126 across a concentration range of 0.1 μM to 100 μM produced dose-dependent inhibition of MEK-dependent intracellular ERK phosphorylation and subsequent suppression of apoptotic membrane blebbing and apoptotic body formation. In direct contrast, U0124 at concentrations up to 100 μM showed no inhibitory effect on apoptosis and produced results indistinguishable from control experiments [1]. In a separate biological context examining self-incompatibility-induced programmed cell death in Papaver pollen, pretreatment with 100 μM U0126 strongly inhibited p56 MAPK activity, whereas 100 μM U0124 pretreatment did not affect p56 activity [2]. Importantly, viability assessments confirmed that neither compound affected basal pollen viability (U0126: 94.7% ± 1.2%; U0124: 95.3% ± 0.88%; untreated: 94.0% ± 2.65% at 8 hours), ruling out non-specific cytotoxicity as a confounding factor [3].

apoptosis programmed cell death MAPK-dependent cell death

Long-Term Memory Formation: U0124 Shows No Inhibition of LTM; U0126 and PD98059 Completely Block Memory Consolidation

In Aplysia californica behavioral studies examining long-term memory (LTM) formation for operant conditioning, animals injected with the MEK inhibitor U0126 (estimated systemic concentration 15 μM) or PD98059 (estimated systemic concentration 30 μM) exhibited complete blockade of long-term LFI memory consolidation. In contrast, animals injected with U0124 at an equivalent estimated systemic concentration of 15 μM demonstrated significant decreases in total response time reflecting normal LTM formation, with results statistically indistinguishable from DMSO vehicle control groups [1]. Statistical analysis (one-way ANOVA, F(7,47)=5.273, p<0.001) confirmed that only the active MEK inhibitors U0126 and PD98059 blocked memory formation, while U0124-treated and DMSO-treated animals both exhibited intact LTM [2].

synaptic plasticity long-term memory MAPK signaling

Selectivity Profile of Active Comparator U0126: Minimal Off-Target Kinase Inhibition Validates Specificity of MEK-Dependent Effects

While U0124 is defined by its complete lack of MEK inhibitory activity, the specificity of the active comparator U0126 is equally critical for interpreting negative control experiments. U0126 has been extensively profiled against a panel of related and unrelated kinases and shows little to no inhibitory effect on protein kinase C (PKC), Abl, Raf, MEKK, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4 at concentrations that fully inhibit MEK1/2 [1]. This selective inhibition profile is quantitatively superior to earlier-generation MEK inhibitors such as PD98059, which exhibits approximately 100-fold lower affinity for the activated MEK conformation and shows differential potency against MEK1 versus MEK2 . The high selectivity of U0126 strengthens the interpretability of U0124 negative control experiments by reducing the likelihood that observed U0126 effects are mediated through off-target kinase inhibition .

kinase selectivity off-target profiling MAPK pathway

U0124 Optimal Procurement and Experimental Application Scenarios in MAPK Pathway Research


Negative Control for MEK1/2-Dependent Phenotypic Validation

In any experimental system where U0126 is employed to interrogate the role of MEK1/2-ERK1/2 signaling in a biological phenotype, U0124 must be included at identical concentrations (typically 10–100 μM) to serve as the matched negative control. This parallel testing enables researchers to distinguish MEK-dependent effects from off-target compound effects or vehicle artifacts. Evidence from cell migration and invasion assays in human malignant mesothelioma cells demonstrates that 20 μM U0126 significantly inhibits motility, whereas 20 μM U0124 yields results indistinguishable from untreated controls [1]. Similarly, in apoptosis studies in starfish oocytes, U0126 suppresses programmed cell death across a 0.1–100 μM concentration range, while U0124 shows no effect even at 100 μM [2]. Procurement of both U0126 and U0124 from the same vendor lot is recommended to ensure batch consistency and minimize inter-lot variability in negative control performance.

Validation of ERK Phosphorylation Assays in Cellular Signaling Studies

When using Western blotting or immunofluorescence to quantify ERK1/2 phosphorylation as a readout of MAPK pathway activation, U0124 serves as an essential negative control to confirm antibody specificity and to distinguish MEK-dependent phosphorylation from MEK-independent or non-specific signals. In starfish oocyte experiments, U0126 inhibits MEK-dependent ERK phosphorylation with an IC₅₀ of approximately 0.1 μM, producing a clear mobility shift on anti-ERK1 Western blots. U0124, tested in parallel at concentrations up to 100 μM, produces no detectable inhibition of ERK phosphorylation [3]. This differential effect provides researchers with a robust internal control for assay validation. For optimal experimental design, U0124 should be solubilized in the same vehicle (typically DMSO) and applied at the same concentration as U0126, with vehicle-only controls run in parallel.

In Vivo Behavioral and Neurophysiological Studies of MAPK-Dependent Plasticity

In studies examining the role of MAPK signaling in synaptic plasticity, learning, and memory in model organisms (including Aplysia californica, rodents, and other systems), U0124 is the required negative control for distinguishing MEK-dependent effects on behavior or electrophysiology from non-specific drug effects. In Aplysia operant conditioning studies, intrahemocoel injection of U0126 (estimated systemic concentration 15 μM) or PD98059 (30 μM) completely blocked long-term memory consolidation, whereas U0124 injection at an equivalent estimated systemic concentration of 15 μM produced memory performance statistically indistinguishable from DMSO vehicle controls (one-way ANOVA, F(7,47)=5.273, p<0.001) [4]. This in vivo validation establishes U0124 as the definitive negative control for behavioral pharmacology studies targeting the MEK-ERK pathway. Researchers should note that U0124, like U0126, is typically solubilized in DMSO and administered via intrahemocoel, intraperitoneal, or intracerebroventricular injection depending on the model system.

Gene Expression and Transcriptional Regulation Studies Downstream of MEK-ERK

When assessing MEK-ERK-dependent transcriptional responses using qPCR arrays, RNA-seq, or reporter gene assays, U0124 serves as a critical negative control to rule out compound-specific transcriptional artifacts independent of MEK inhibition. In human malignant mesothelioma cells, PCR array analysis of 84 genes involved in cancer drug resistance and metabolism revealed that U0126 suppressed the expression of multiple genes (including BCL2, ABCB1, BRCA1, BRCA2, and FOS), whereas U0124 treatment at identical concentration (20 μM) produced no significant changes in gene expression compared to untreated controls [5]. This differential transcriptional profile confirms that U0124 lacks the gene-regulatory effects of its active counterpart and does not independently perturb transcriptional programs. Procurement of U0124 from vendors that provide certificates of analysis (CoA) with verified purity (typically ≥98% by HPLC) is recommended to minimize the risk of active contaminants that could confound transcriptional analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for U0124

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.